Cas no 1227465-79-3 (7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative with significant utility in pharmaceutical and organic synthesis. Its structure incorporates a carboxylic acid group at the 4-position and a fluorine substituent at the 7-position, enhancing its reactivity and potential as a building block for bioactive compounds. The presence of the 2-oxo-1,2-dihydroquinoline scaffold lends itself to applications in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents. This compound exhibits favorable physicochemical properties, including moderate solubility and stability, making it suitable for further derivatization. Its precise functional group arrangement allows for selective modifications, enabling targeted synthesis of novel therapeutic candidates.
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid structure
1227465-79-3 structure
Product Name:7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
CAS No:1227465-79-3
MF:C10H6FNO3
MW:207.157946109772
MDL:MFCD15527354
CID:1038190
PubChem ID:47000627
Update Time:2025-05-25

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
    • 7-fluoro-2-oxo-1H-quinoline-4-carboxylic acid
    • 7-fluoro-2-hydroxyquinoline-4-carboxylic acid(SALTDATA: FREE)
    • MFCD15527354
    • 1227465-79-3
    • 7-fluoro-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid
    • 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylicacid
    • AKOS005217886
    • BS-35642
    • EN300-49454
    • G29660
    • 7-FLUORO-2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID
    • SB68791
    • Z586256848
    • DB-350741
    • SCHEMBL16510649
    • DTXSID80677597
    • MDL: MFCD15527354
    • Inchi: 1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15)
    • InChI Key: JNJDJHAPAYHLSZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C(C(=O)O)=CC(NC=2C=1)=O

Computed Properties

  • Exact Mass: 207.03317122g/mol
  • Monoisotopic Mass: 207.03317122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 323-325 °C
  • Boiling Point: 380.9±42.0 °C at 760 mmHg
  • Flash Point: 184.2±27.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Security Information

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7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1227465-79-3)7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Order Number:A1109865
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:54
Price ($):172.0
Email:sales@amadischem.com

Additional information on 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Recent Advances in the Study of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 1227465-79-3)

The compound 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 1227465-79-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic carboxylic acid derivative belongs to the quinolone family, a class of compounds known for their diverse biological activities. Recent studies have focused on its potential applications in medicinal chemistry, particularly as a building block for novel therapeutic agents.

Structural analysis reveals that the presence of both the fluoro substituent at the 7-position and the carboxylic acid group at the 4-position provides unique electronic and steric properties to this molecule. These features make it particularly valuable for drug design, as demonstrated in several recent publications. The compound's ability to participate in hydrogen bonding and metal coordination has been exploited in the development of new enzyme inhibitors and metal-based therapeutics.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a key intermediate in the synthesis of novel topoisomerase II inhibitors. The study demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, with improved selectivity profiles compared to existing quinolone-based therapeutics. The researchers attributed this enhanced activity to the optimal positioning of the fluoro group, which appears to facilitate better target engagement.

Another significant application was reported in antimicrobial research. A team at the University of Tokyo developed a series of hybrid molecules incorporating 1227465-79-3 as a core structure, which exhibited potent activity against drug-resistant bacterial strains. The carboxylic acid moiety was found to be crucial for binding to the bacterial DNA gyrase target, while the fluoro group enhanced membrane permeability. These findings were published in Antimicrobial Agents and Chemotherapy in early 2024.

Recent synthetic methodology developments have also focused on this compound. A novel green chemistry approach for its preparation was reported in Organic Process Research & Development, featuring a one-pot synthesis with improved atom economy and reduced environmental impact. This advancement is particularly important given the growing pharmaceutical interest in this scaffold.

From a mechanistic perspective, computational studies have provided new insights into the molecular interactions of 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with biological targets. Molecular docking simulations published in late 2023 revealed that the compound adopts a unique binding conformation that maximizes interactions with both polar and hydrophobic regions of protein binding sites.

Ongoing clinical research is exploring the potential of derivatives of 1227465-79-3 in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Preliminary results from phase I clinical trials of a lead compound derived from this scaffold show favorable pharmacokinetic properties and an acceptable safety profile.

In conclusion, 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid represents a versatile and promising scaffold in modern drug discovery. Its unique structural features, combined with recent synthetic and analytical advancements, position it as a valuable tool for the development of next-generation therapeutics. Future research directions are likely to focus on expanding its applications through structural modifications and exploring combination therapies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1227465-79-3)7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
A1109865
Purity:99%
Quantity:1g
Price ($):172.0
Email